molecular formula C14H20N2O4S B7636420 N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide

Cat. No. B7636420
M. Wt: 312.39 g/mol
InChI Key: FFWNKXMWQCGWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide, also known as DMC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in animal models of rheumatoid arthritis. Additionally, N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide in lab experiments is its specificity for HDAC inhibition, which allows for more targeted and precise research. However, N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide's solubility and stability can be limiting factors in certain experiments.

Future Directions

Future research on N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide could explore its potential applications in other disease areas, such as neurological disorders and cardiovascular disease. Additionally, further studies could investigate the optimal dosing and delivery methods for N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide in clinical settings.

Synthesis Methods

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with ethyl 3-oxobutanoate, followed by reduction and cyclization reactions. The final product is obtained through the reaction of the intermediate with dimethyl sulfamide.

Scientific Research Applications

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-16(2)21(18,19)13-9-11(7-8-12(13)20-3)15-14(17)10-5-4-6-10/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWNKXMWQCGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide

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